2-Chloro-5-hydroxybenzaldehyde

Catalog No.
S790414
CAS No.
7310-94-3
M.F
C7H5ClO2
M. Wt
156.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-hydroxybenzaldehyde

CAS Number

7310-94-3

Product Name

2-Chloro-5-hydroxybenzaldehyde

IUPAC Name

2-chloro-5-hydroxybenzaldehyde

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

InChI

InChI=1S/C7H5ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H

InChI Key

BAYTZPDBXASXLK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C=O)Cl

Canonical SMILES

C1=CC(=C(C=C1O)C=O)Cl

It’s also worth noting that the crystal structure of 2-Chloro-5-hydroxybenzaldehyde has been studied , which could be relevant in fields like materials science and solid-state chemistry

The crystal structure of 2-Chloro-5-hydroxybenzaldehyde has been studied , which could be relevant in fields like materials science and solid-state chemistry

2-Chloro-5-hydroxybenzaldehyde, also known as 5-chlorosalicylaldehyde, is an aromatic compound with the molecular formula C₇H₅ClO₂. The compound features a hydroxyl group (-OH) and a formyl group (-CHO) attached to a benzene ring, making it a derivative of salicylaldehyde. Its structure includes a chlorine atom at the second position and a hydroxyl group at the fifth position of the benzene ring, contributing to its unique chemical properties. This compound is characterized by its pale yellow crystalline appearance and has significant relevance in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under suitable conditions.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make 2-chloro-5-hydroxybenzaldehyde a versatile building block in organic synthesis .

Research indicates that 2-chloro-5-hydroxybenzaldehyde exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential applications in pharmaceuticals.
  • Antioxidant Activity: The compound may possess antioxidant properties, which can help in combating oxidative stress in biological systems.
  • Enzyme Inhibition: Some studies have indicated that it can inhibit specific enzymes, which could be beneficial in drug design targeting various diseases .

Several methods are available for synthesizing 2-chloro-5-hydroxybenzaldehyde:

  • Starting from Salicylaldehyde:
    • Chlorination of salicylaldehyde using thionyl chloride or phosphorus pentachloride can introduce the chlorine atom at the ortho position.
  • From 2-Chlorophenol:
    • Reacting 2-chlorophenol with chloroacetaldehyde under acidic conditions can yield 2-chloro-5-hydroxybenzaldehyde through electrophilic aromatic substitution.
  • Via Hydrolysis of Chlorinated Compounds:
    • Hydrolysis of chlorinated derivatives of benzaldehyde under basic conditions can also produce this compound .

2-Chloro-5-hydroxybenzaldehyde finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
  • Agricultural Chemicals: The compound is explored for its potential use in developing agrochemicals due to its antimicrobial properties.
  • Dyes and Pigments: It is utilized in synthesizing dyes owing to its chromophoric properties .

Interaction studies involving 2-chloro-5-hydroxybenzaldehyde focus on its behavior with biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Binding Assays: Studies assessing binding affinity to specific receptors help elucidate its pharmacological profile.

These studies are crucial for understanding the compound's biological implications and guiding future research directions .

Several compounds share structural similarities with 2-chloro-5-hydroxybenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-ChlorosalicylaldehydeC₇H₅ClO₂Identical structure; often used interchangeably.
4-ChlorosalicylaldehydeC₇H₅ClO₂Chlorine at para position; different reactivity.
2-HydroxybenzaldehydeC₇H₆O₂Lacks chlorine; used widely in organic synthesis.
3-ChlorosalicylaldehydeC₇H₅ClO₂Chlorine at meta position; distinct properties.

The uniqueness of 2-chloro-5-hydroxybenzaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

2.2

Wikipedia

2-Chloro-5-hydroxybenzaldehyde

Dates

Modify: 2023-08-15

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